![molecular formula C12H17ClN2O2 B2371532 [4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride CAS No. 1158559-50-2](/img/structure/B2371532.png)
[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride”, also known as MMF, is a chemical compound that has garnered considerable attention in scientific research due to its potential applications in various fields. It has a molecular weight of 256.73 .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H17ClN2O2. The InChI code is 1S/C12H16N2O2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- A study described the synthesis of a derivative incorporating a morpholine moiety, demonstrating its potential in synthesizing complex molecular structures. The crystal structure and bioassay indicate a good molluscicidal effect, suggesting applications in pest control (Duan et al., 2014).
Potential in Drug Development :
- Another study synthesized a compound with the morpholine group and tested its potential as an orally active, water-soluble neurokinin-1 receptor antagonist. This indicates possible applications in developing new medications, particularly in the treatment of emesis and depression (Harrison et al., 2001).
Antibacterial and Antimicrobial Properties :
- Research on a synthesized morpholine derivative highlighted its remarkable anti-tuberculosis activity and superior antimicrobial properties, suggesting its use in developing treatments for bacterial infections (Mamatha S.V et al., 2019).
Chemical Discrimination and Separation Techniques :
- A study achieved the separation of enantiomers of a morpholine derivative, indicating its use in advanced chemical separation techniques. This has implications for pharmaceutical manufacturing and quality control (Bereznitski et al., 2002).
Antitumor Activities :
- Another research focused on tertiary aminoalkanol hydrochlorides, including morpholine derivatives, showing significant antitumor activities. This suggests potential applications in cancer research and treatment development (Isakhanyan et al., 2016).
Corrosion Inhibition :
- A study synthesized a triazole derivative with a morpholine ligand, showing high corrosion inhibition efficiency. This points to its use in protecting materials from corrosion, particularly in industrial applications (Hrimla et al., 2021).
Safety and Hazards
The safety information available indicates that “[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride” may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
[4-(aminomethyl)phenyl]-morpholin-4-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14;/h1-4H,5-9,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXNVLAMBIHOQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
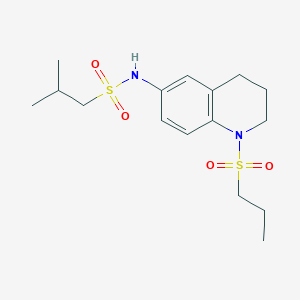
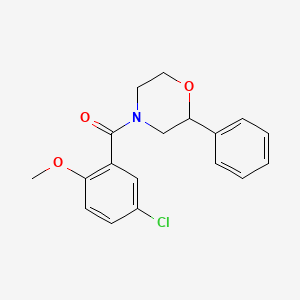
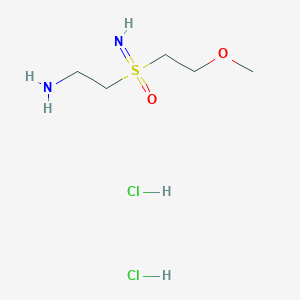
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2371455.png)
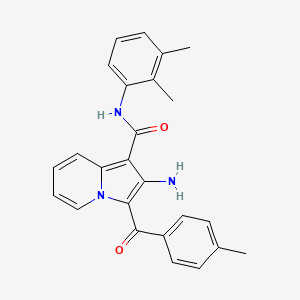

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2371463.png)
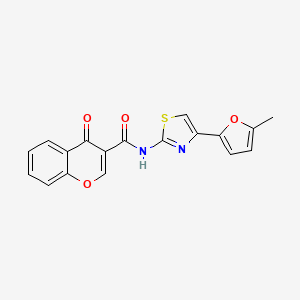
![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371466.png)

![3-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371468.png)
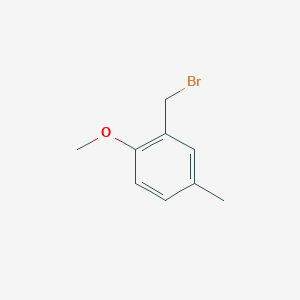

![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/structure/B2371472.png)
